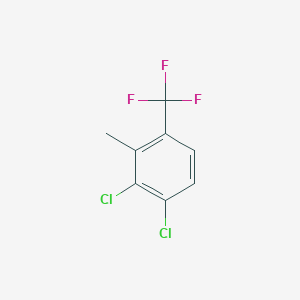

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

Übersicht

Beschreibung

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene: is an organic compound characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chlorination Method: One common method involves the chlorination of 3-methyl-4-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).

Fluorination Method: Another method involves the fluorination of 1,2-dichloro-3-methylbenzene using a fluorinating agent like hydrogen fluoride (HF) in the presence of a catalyst.

Industrial Production Methods: Industrial production often employs large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: This compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups.

Oxidation Reactions: It can also undergo oxidation reactions, where the methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and alkylating agents (e.g., alkyl halides) under acidic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed:

Substitution: Products include nitro derivatives or alkylated benzene derivatives.

Oxidation: Products include carboxylic acids or aldehydes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The presence of chlorine atoms makes it a suitable substrate for nucleophilic substitution reactions, which are crucial for synthesizing more complex organic molecules.

- Electrophilic Aromatic Substitution : The trifluoromethyl group can direct electrophiles to ortho or para positions on the aromatic ring, facilitating the synthesis of derivatives with desirable properties .

Pharmaceutical Applications

The compound has potential applications in drug development:

- Antimicrobial Agents : Compounds with similar structures have been investigated for their antimicrobial properties. Research indicates that derivatives of dichlorobenzene compounds exhibit significant antibacterial activity .

- Anticancer Research : Some studies suggest that fluorinated aromatic compounds can influence cancer cell metabolism and proliferation. Thus, this compound may serve as a scaffold for developing novel anticancer agents.

Material Science

In materials science, the compound is explored for its potential use in:

- Fluorinated Polymers : The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers. Research into incorporating this compound into polymer matrices could lead to advanced materials suitable for high-performance applications.

- Coatings and Adhesives : Its chemical properties may also lend themselves to developing specialized coatings that require resistance to solvents and environmental degradation .

Environmental Impact Studies

Due to its chlorinated nature, there is ongoing research into the environmental impact of this compound:

- Persistence in the Environment : Studies have shown that chlorinated compounds can persist in the environment, raising concerns about their long-term ecological effects.

- Biodegradation Pathways : Understanding how this compound breaks down in natural environments is critical for assessing its safety and environmental footprint .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several dichlorobenzene derivatives against common bacterial strains. Results indicated that compounds similar to this compound exhibited promising activity, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Polymer Development

Research conducted on fluorinated polymers demonstrated that incorporating trifluoromethyl-containing compounds improved thermal stability and mechanical properties. This study highlighted the potential of using this compound as a building block for creating advanced materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichloro-1-(trifluoromethyl)benzene

- 1,3-Dichloro-4-(trifluoromethyl)benzene

- 2,5-Dichloro-1-(trifluoromethyl)benzene

Comparison: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of the methyl group at the 3-position provides steric hindrance, affecting the compound’s chemical behavior compared to its analogs .

Biologische Aktivität

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene, also known as 1,2-DC3MTF, is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms, one methyl group, and one trifluoromethyl group. Its molecular formula is C9H6Cl2F3, and it has a molecular weight of approximately 215.00 g/mol. This compound has garnered interest for its potential biological activities, particularly in antibacterial and antifungal properties.

The unique structural features of 1,2-DC3MTF influence its chemical behavior and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its electrophilicity, making it more susceptible to nucleophilic attacks. This property is crucial for its interaction with biological targets.

Antibacterial Properties

1,2-DC3MTF has been investigated for its antibacterial efficacy against various strains of bacteria. Studies indicate that it exhibits moderate activity against certain Gram-negative and Gram-positive bacteria. For instance:

- E. coli (Gram-negative)

- Klebsiella pneumoniae (Gram-negative)

- Staphylococcus aureus (Gram-positive)

In a study evaluating the antibacterial activity of newly synthesized compounds, 1,2-DC3MTF demonstrated significant inhibition zones against these pathogens when tested using the agar diffusion method .

Antifungal Properties

Research has also explored the antifungal potential of 1,2-DC3MTF. Preliminary findings suggest that the compound may inhibit the growth of certain fungal strains, although specific data on the strains tested and the extent of inhibition require further investigation.

The mechanism by which 1,2-DC3MTF exerts its biological effects involves interaction with cellular components. The trifluoromethyl group enhances the compound's ability to form reactive intermediates that can interact with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications in protein structure and function, potentially disrupting essential cellular processes .

Data Table: Biological Activity Summary

Case Studies

- Study on Antibacterial Activity : A recent study synthesized various derivatives of 1,2-DC3MTF and evaluated their antibacterial properties against E. coli and Staphylococcus aureus using the agar diffusion method. The results indicated that while some derivatives showed improved activity, 1,2-DC3MTF itself maintained moderate effectiveness against these pathogens .

- Antifungal Evaluation : In another investigation focusing on antifungal properties, 1,2-DC3MTF was tested against Candida albicans and Aspergillus niger. Results suggested that while the compound exhibited some level of antifungal activity, further optimization of its structure could enhance efficacy.

Eigenschaften

IUPAC Name |

1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEPZNANVYCVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563568 | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-59-0 | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.